Curlignan

Description

Properties

IUPAC Name |

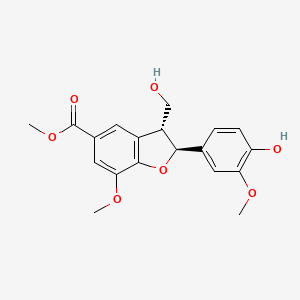

methyl (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c1-23-15-7-10(4-5-14(15)21)17-13(9-20)12-6-11(19(22)25-3)8-16(24-2)18(12)26-17/h4-8,13,17,20-21H,9H2,1-3H3/t13-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLWSIWZKAURMG-SUMWQHHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Situating Curlignans in the Lignan Landscape

An In-Depth Technical Guide to Curlignan-Type Benzofuranoids: Structure, Synthesis, and Biological Activity

This guide provides a comprehensive technical overview of the curlignan-type benzofuranoid structure, a class of nor-lignans primarily isolated from the genus Curculigo. Given the variable use of the term "curlignan" in literature, this document will focus on a well-characterized and representative member of this family, Capitugenin B , recently isolated from Curculigo capitulata. This molecule exemplifies the core structural features and promising biological activities that define this class of natural products, making it a subject of significant interest for researchers in natural product chemistry, pharmacology, and drug development.

Lignans are a vast class of phenolic natural products formed by the oxidative dimerization of two phenylpropanoid (C6-C3) units. Their structural diversity is extensive, with classifications based on the linkage between the monomers and the resulting carbon skeleton, including furan, furofuran, and dibenzylbutane types. A distinct subclass, the nor-lignans , are characterized by a skeleton that has lost one carbon from the typical C6-C3-C3 arrangement, often resulting in a C6-C2-C6 or C6-C1-C6 framework.

The term "curlignan" is associated with nor-lignans isolated from the rhizomes of Curculigo species, particularly C. capitulata and C. breviscapa.[1][2] These compounds frequently feature a 2-arylbenzofuran scaffold, which forms the basis of their chemical and biological identity. This guide uses Capitugenin B as a model to explore the technical details of this important structural class.[3]

Part 1: Structural Elucidation and Physicochemical Properties of Capitugenin B

The definitive structure of a natural product is established through a combination of spectroscopic techniques. For Capitugenin B, high-resolution mass spectrometry (HRESIMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are paramount.

Core Structure: Capitugenin B (Molecular Formula: C18H18O7) possesses a 2,3-dihydrobenzofuran ring system. One aromatic ring is integral to the benzofuran core, while a second, a 1,3,4-trisubstituted aromatic ring, is attached at the C-2 position. The structure is further characterized by a unique C5 side chain culminating in a carboxylic acid moiety.

Table 1: Spectroscopic Data for Capitugenin B (in CD3OD)

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 4.89 (d, 8.4) | 83.2 | C-2', C-6', C-2 |

| 2 | 3.61 (m) | 49.5 | C-1, C-3, C-7, C-1', C-2', C-6' |

| 3 | 2.12 (m), 1.95 (m) | 29.8 | C-2, C-4, C-5 |

| 4 | 2.45 (t, 7.5) | 36.1 | C-3, C-5 |

| 5 | - | 177.3 | - |

| 6 | - | 118.2 | - |

| 7 | 6.75 (d, 8.4) | 110.1 | C-5, C-8, C-9 |

| 8 | 6.81 (d, 8.4) | 129.5 | C-6, C-7, C-10 |

| 9 | - | 146.1 | - |

| 10 | - | 145.8 | - |

| 1' | - | 133.4 | - |

| 2' | 6.95 (d, 1.8) | 103.5 | C-1, C-3', C-4', C-6' |

| 3' | - | 148.9 | - |

| 4' | - | 146.2 | - |

| 5' | 6.71 (dd, 8.1, 1.8) | 107.1 | C-1', C-3', C-4', C-6' |

| 6' | 6.78 (d, 8.1) | 116.4 | C-1, C-2', C-4', C-5' |

| 7-OCH3 | 3.84 (s) | 56.5 | C-7 |

| 3'-OCH3 | 3.86 (s) | 56.6 | C-3' |

| (Data adapted from Wang et al., 2024.[3]) |

The causality behind this data interpretation is crucial. ¹H-¹H COSY correlations establish the spin system from H-1 through H-4, defining the side chain attached to the benzofuran core. The key structural insight comes from Heteronuclear Multiple Bond Correlation (HMBC) experiments. For instance, the correlation from the methoxy protons (δ 3.84) to the carbon at δ 110.1 (C-7) unambiguously places this group on the benzofuran ring, while the HMBC cross-peaks from the aromatic protons of the pendant ring (H-2', H-5', H-6') to the chiral center at C-1 confirm the 2-aryl substitution pattern.

Part 2: Isolation and Purification Workflow

The isolation of curlignan-type compounds is a multi-step process requiring careful selection of solvents and chromatographic techniques to separate structurally similar molecules. The protocol described below is a representative, self-validating system where the purity of the final compound is confirmed at each critical stage.

Step-by-Step Experimental Protocol

-

Plant Material Collection and Preparation:

-

Collect fresh rhizomes of Curculigo capitulata.

-

Wash the rhizomes thoroughly to remove soil and debris.

-

Air-dry the material in the shade for 2-3 weeks until brittle, then pulverize into a coarse powder (20-40 mesh). This increases the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

Macerate the dried powder (e.g., 5 kg) with 95% ethanol (3 x 25 L) at room temperature for 72 hours per extraction. Ethanol is chosen for its ability to extract a broad range of semi-polar compounds like lignans.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at <50°C to yield a crude extract. Low temperature prevents the degradation of thermolabile compounds.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude extract in water (e.g., 2 L) and perform sequential partitioning with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.

-

This step fractionates the complex extract based on polarity. Nor-lignans typically concentrate in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction in vacuo to yield the primary enriched fraction.

-

-

Column Chromatography (CC):

-

Subject the ethyl acetate fraction to silica gel column chromatography. The choice of stationary phase (silica gel) is effective for separating compounds with varying numbers of hydroxyl and methoxy groups.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing polarity (e.g., petroleum ether/ethyl acetate from 100:0 to 0:100).

-

Collect fractions (e.g., 500 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light (254 nm) and with an anisaldehyde-sulfuric acid spray reagent.

-

-

Purification by Preparative HPLC:

-

Pool fractions containing the target compound (as identified by TLC) and subject them to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

-

Elute with an isocratic or gradient system of methanol and water. The C18 phase separates compounds based on hydrophobicity, providing high resolution.

-

Monitor the elution with a UV detector and collect the peak corresponding to Capitugenin B.

-

The final purity should be assessed by analytical HPLC (>98%).

-

Isolation Workflow Diagram

Part 3: Proposed Synthetic Strategy

While the total synthesis of Capitugenin B has not yet been reported, a plausible synthetic route can be designed based on established methods for constructing the 2-arylbenzofuran core.[4][5] The following retro-synthetic analysis illustrates a logical approach.

Retrosynthetic Analysis

The primary disconnection is at the C2-aryl bond of the benzofuran, which can be formed via a Perkin-type condensation and cyclization. The side chain can be installed prior to the core formation.

Proposed Forward Synthesis Protocol

-

Synthesis of the Aldehyde Precursor: Start with commercially available 2-hydroxy-3-methoxybenzaldehyde. The C5 position must be elaborated into the required propionic acid side chain. This can be achieved through a Heck or Suzuki coupling to introduce a three-carbon unit, followed by oxidation.

-

O-Alkylation: React the phenolic aldehyde from step 1 with a protected methyl α-bromophenylacetate derivative (e.g., with a benzyl protecting group on the 4'-OH) in the presence of a weak base like K2CO3 in DMF. This forms the key ether linkage.[4]

-

Saponification: Hydrolyze the methyl ester of the resulting compound using aqueous KOH/methanol to yield the corresponding carboxylic acid.

-

Cyclization and Aromatization: Heat the acid from step 3 with acetic anhydride and sodium acetate. This promotes an intramolecular Perkin condensation, where the enolate of the acetic anhydride attacks the aldehyde, followed by dehydration and cyclization to form the benzofuran ring.[4]

-

Deprotection: Remove any protecting groups (e.g., benzyl ether via hydrogenolysis) to yield the final target molecule, Capitugenin B.

This synthetic approach is logical because it builds the complexity of the molecule step-wise, using well-established and high-yielding reactions for the key bond-forming events, ensuring a reliable pathway to the target scaffold.

Part 4: Biological Activity and Mechanistic Insights

Nor-lignans from the Curculigo genus exhibit a range of promising biological activities, with recent studies highlighting their neuroprotective potential.[3][6]

Neuroprotective Effects: Capitugenin B has been shown to exert significant neuroprotective effects against glutamate-induced cell death in the human neuroblastoma (SH-SY5Y) cell line.[3] Glutamate excitotoxicity is a key pathological mechanism in several neurodegenerative diseases, where excessive glutamate leads to oxidative stress and neuronal apoptosis. Capitugenin B demonstrated a protection rate of over 50% at a concentration of 40 μM.[3]

Mechanism of Action: The Nrf2/HO-1 Pathway The protective effect of Capitugenin B is linked to its ability to modulate the Nrf2/HO-1 signaling pathway .[3] This pathway is a primary cellular defense mechanism against oxidative stress.

-

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.

-

In the presence of oxidative stress or inducers like Capitugenin B, Keap1 is modified, releasing Nrf2.

-

Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various defense genes.

-

This binding initiates the transcription of numerous protective enzymes, most notably Heme Oxygenase-1 (HO-1) , which catabolizes heme into the antioxidants biliverdin and carbon monoxide.

By upregulating the expression of Nrf2 and HO-1, Capitugenin B enhances the cell's intrinsic antioxidant capacity, thereby mitigating the damaging effects of glutamate-induced oxidative stress.

Nrf2/HO-1 Signaling Pathway Diagram

Part 5: Applications in Drug Discovery and Future Directions

The curlignan-type benzofuranoid scaffold, as represented by Capitugenin B, holds considerable promise as a starting point for drug discovery programs, particularly in the area of neurodegenerative disease.

-

Lead Compound Potential: The potent neuroprotective activity combined with its natural product origin makes Capitugenin B an excellent lead compound. Its structure can be optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties (e.g., blood-brain barrier permeability).

-

Structure-Activity Relationship (SAR) Studies: A critical next step is to synthesize a library of analogues to establish SAR. Modifications to the substitution pattern on both aromatic rings and alterations to the C5 side chain will help identify the key pharmacophoric features required for Nrf2 activation and neuroprotection.

-

Broader Therapeutic Potential: Given that oxidative stress and inflammation are underlying factors in numerous pathologies, the therapeutic potential of these compounds may extend beyond neurodegeneration to conditions like cardiovascular disease, diabetes, and cancer. Further investigation into their effects on other inflammatory pathways, such as NF-κB, is warranted.[7]

References

-

Xu, Y., & Chen, Z. J. (2011). Molecular Basis of NF-κB Signaling. Journal of Molecular Biology. Available at: [Link]

-

Mechanobiology Institute, National University of Singapore. (2024, March 18). What is the NF-κB pathway? Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

Wang, X., Ma, W., et al. (2024). Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells. Molecules. Available at: [Link]

-

Pistelli, L., et al. (2005). Three new norlignans from Curculigo capitulata. Chemical & pharmaceutical bulletin. Available at: [Link]

-

Li, N., et al. (2010). New norlignan derivatives from Curculigo capitulata. Chemical & pharmaceutical bulletin. Available at: [Link]

-

Salehi, B., et al. (2020). Nor-Lignans: Occurrence in Plants and Biological Activities—A Review. Molecules. Available at: [Link]

-

ResearchGate. (2025, August 9). Norlignan derivatives from Curculigo breviscapa | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells. Retrieved from [Link]

-

ResearchGate. (2025, December 2). Curculatifolia, a new norlignan derivative from Curculigo latifolia using MS/MS-based molecular networking discovery | Request PDF. Retrieved from [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (n.d.). Synthesis of Naturally Occurring 5-Allyl-2-aryl-7-methoxybenzofuran and 2-Aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans†. Journal of Chemical Research, Synopses. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-dimethylaminomethylbenzofuran. Retrieved from [Link]

-

Lv, J., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports. Available at: [Link]

-

Zhang, Q., et al. (2020). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules. Available at: [Link]

-

Sadjadi, S., & Hekmatshoar, R. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

-

Iacobellis, D., et al. (2022). NMR Characterization of Lignans. Molecules. Available at: [Link]

Sources

- 1. Three new norlignans from Curculigo capitulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Technical Guide: Bioactive Norlignans of Curculigo capitulata

Structural Characterization, Extraction Protocols, and Therapeutic Mechanisms

Executive Summary

This technical guide provides a rigorous analysis of the bioactive lignans and norlignans isolated from Curculigo capitulata. Unlike its widely studied congener Curculigo orchioides, C. capitulata possesses a distinct phytochemical profile dominated by norlignans (compounds lacking the C6-C3-C3-C6 skeleton, often C6-C5-C6) and chlorophenolic glucosides.

Recent high-impact studies (2024) have elucidated novel compounds—specifically Capitugenins A–G —which exhibit potent neuroprotective and anti-osteoporotic activities. This guide details the extraction methodologies, structural identification via NMR, and the molecular signaling pathways (PI3K/Akt/mTOR and Nrf2/HO-1) that validate these compounds as lead candidates for neurodegenerative and orthopedic drug development.

Phytochemical Profile: The Norlignan Advantage

While C. orchioides is famed for Curculigoside A, C. capitulata is defined by a complex array of norlignans. These compounds are structurally significant due to their unique carbon skeletons, which facilitate blood-brain barrier (BBB) permeability and specific receptor binding (e.g., ERα).

Table 1: Key Bioactive Constituents of C. capitulata

| Compound Class | Specific Analytes | Bioactivity | Molecular Target |

| Novel Norlignans | Capitugenin A–G | Neuroprotection | Nrf2/HO-1, BDNF |

| Known Norlignans | Crassifoside F, Crassifoside H | Antioxidant | ROS Scavenging |

| Phenolic Glycosides | Curculigoside, Orcinol glucoside | Anti-osteoporosis | ERα, Wnt/β-catenin |

| Chlorophenolics | Curculigine | Anti-inflammatory | NF-κB inhibition |

Technical Insight: The presence of chlorine-substituted phenolic glycosides is a chemotaxonomic marker for the Curculigo genus, but the high diversity of norlignans (Capitugenins) is specific to the capitulata species, offering a unique IP landscape for drug discovery.

Advanced Extraction & Isolation Protocol

Objective: To isolate high-purity norlignans (Capitugenins) and total phenolic fractions (Eocc) for bioassays. Scale: Pilot Laboratory Scale (1-5 kg raw material).

The "Dual-Phase" Isolation Workflow

We utilize a polarity-guided fractionation method to separate the glycosides (polar) from the aglycone norlignans (mid-polar).

Step-by-Step Methodology:

-

Pre-treatment: Air-dry C. capitulata rhizomes and pulverize to 40-mesh powder.

-

Primary Extraction: Macerate in 95% Ethanol (1:10 w/v) for 3 cycles (24h each) at room temperature.

-

Why: High ethanol concentration precipitates polysaccharides while solubilizing lignans and phenolics.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to obtain crude extract.

-

Liquid-Liquid Partitioning: Suspend crude extract in water. Partition successively with:

-

Petroleum Ether: Removes lipids/chlorophyll (Discard).

-

Ethyl Acetate (EtOAc): Target Fraction (Contains Norlignans/Capitugenins).

-

n-Butanol (n-BuOH): Contains Glycosides (Curculigoside).

-

-

Chromatographic Isolation (EtOAc Fraction):

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient elution with CH₂Cl₂:MeOH (100:1 to 1:1).

-

Polishing: Semi-preparative HPLC (C18 column, MeOH:H₂O system) is required to separate stereoisomers like Capitugenin A and B.

-

Visualization: Extraction Logic Flow

Figure 1: Polarity-guided fractionation workflow for isolating bioactive norlignans from C. capitulata.

Pharmacological Mechanisms

The therapeutic utility of C. capitulata is driven by two primary mechanisms: Osteogenic differentiation (bone health) and Neuroprotection (anti-neurodegenerative).

Anti-Osteoporosis Signaling (The Eocc Pathway)

Recent transcriptomic and Western Blot analyses confirm that the total extract (Eocc) acts as a Phytoestrogen. It binds to Estrogen Receptor Alpha (ERα), triggering a kinase cascade that prevents osteoblast apoptosis and promotes mineralization.

-

Primary Ligand: ERα (Estrogen Receptor Alpha).

-

Key Cascade: Src

PI3K -

Downstream Effect:

-

GSK3β Inhibition: Prevents degradation of

-catenin (Wnt pathway crosstalk). -

mTOR Activation: Promotes protein synthesis for cell proliferation.

-

Runx2 Upregulation: The master transcription factor for osteogenesis.

-

Visualization: Osteogenic Signaling Pathway

Figure 2: The Src/PI3K/AKT signaling axis activated by C. capitulata to promote osteogenesis and inhibit apoptosis.

Neuroprotection Mechanism (Capitugenins)

The newly isolated Capitugenin C (Compound 3 in recent literature) demonstrates significant neuroprotection against glutamate-induced oxidative stress in SH-SY5Y cells.

-

Outcome: Reduced ROS generation, decreased LDH release, and increased intracellular SOD (Superoxide Dismutase) activity.[1]

-

BDNF Modulation: These compounds also enhance Brain-Derived Neurotrophic Factor (BDNF) expression, supporting neuronal survival.

Structural Identification Data

For researchers replicating the isolation, the following NMR signals are diagnostic for C. capitulata norlignans (specifically Capitugenins).

-

1H NMR (600 MHz, CD3OD):

-

Aromatic protons:

6.50 – 7.00 (showing ABX or AA'BB' systems). -

Methylene protons (characteristic of norlignans):

2.50 – 3.00. -

Methoxyl groups: Singlets at

3.70 – 3.90.

-

-

13C NMR (150 MHz, CD3OD):

-

Carbonyl carbons (if present in ester/ketone forms):

170.0 – 200.0. -

Oxygenated aromatic carbons:

145.0 – 150.0. -

Aliphatic carbons:

30.0 – 60.0.

-

Validation Check: Upon isolation, purity must be confirmed via HPLC-DAD (>95% at 254 nm) before biological testing. Mass Spectrometry (ESI-MS) should show characteristic [M+H]+ or [M+Na]+ peaks corresponding to molecular weights in the 300–500 Da range for norlignans.

References

-

Wang, X., et al. (2024). Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells.[2] Molecules, 29(23), 5648.[1][2]

-

Wang, Y., et al. (2024). Extract of Curculigo capitulata Ameliorates Postmenopausal Osteoporosis by Promoting Osteoblast Proliferation and Differentiation. Cells, 13(23), 2028.

-

Nie, Y., et al. (2013). Phytochemistry and Pharmacological Activities of Curculigo Species.[3] Natural Products and Bioprospecting.

-

Tan, Y., et al. (2021). Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review.[4] Frontiers in Pharmacology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Targeting the Inflammatory Cascade in Neurodegeneration

An In-Depth Technical Guide on the Core Anti-Neuroinflammatory Mechanism of Action of Corylin

A Note on Terminology: The topic specified was "Curlignan." Extensive database searches did not yield significant results for a compound with this name in the context of neuroinflammation. However, "Corylin," a well-researched flavonoid isolated from Psoralea corylifolia, is a prominent agent with documented anti-neuroinflammatory properties that align with the query's intent. This guide will focus on the mechanisms of Corylin, assuming it to be the compound of interest.

Neuroinflammation is a critical immune response within the central nervous system (CNS) designed to protect against pathogens and injury. This process is primarily mediated by glial cells, particularly microglia, the resident macrophages of the brain.[1][2][3] Under pathological conditions, such as those present in Alzheimer's and Parkinson's disease, chronic microglial activation leads to a self-perpetuating cycle of inflammation.[1][4][5] Persistently activated microglia release a barrage of pro-inflammatory and neurotoxic mediators, including nitric oxide (NO), pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7][8] This sustained inflammatory environment contributes directly to neuronal damage and the progression of neurodegenerative diseases.[7]

Therefore, therapeutic strategies aimed at attenuating microglia-mediated inflammation represent a promising approach to impede disease progression.[1][7] Corylin, a major flavonoid constituent of Psoralea corylifolia L., has emerged as a compound of significant interest due to its potent anti-inflammatory properties.[7] This guide provides a detailed technical overview of the molecular mechanisms through which Corylin exerts its anti-neuroinflammatory effects, supported by field-proven experimental protocols for its validation.

Core Mechanistic Analysis of Corylin

Corylin's anti-neuroinflammatory action is not mediated by a single target but rather through the modulation of several key signaling hubs that govern the inflammatory response in microglia. The primary mechanism involves the suppression of pro-inflammatory mediators by intervening in the upstream NF-κB and MAPK signaling pathways, as well as inhibiting the assembly of the NLRP3 inflammasome.

Attenuation of Pro-inflammatory Mediator Production

A hallmark of microglial activation is the synthesis and release of cytotoxic molecules. Corylin has been demonstrated to effectively suppress the production of these key inflammatory agents in lipopolysaccharide (LPS)-stimulated microglial cell models. LPS, a component of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), a primary receptor on microglia that initiates the inflammatory cascade.[1][4][8][9]

Corylin significantly inhibits the production of:

-

Nitric Oxide (NO): By downregulating the expression of inducible nitric oxide synthase (iNOS).[7]

-

Pro-inflammatory Cytokines: Including TNF-α, IL-6, and the potent pyrogen IL-1β.[7]

This broad-spectrum suppression points towards an action on upstream regulatory pathways rather than inhibition of a single downstream enzyme.

Modulation of the NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that translate the initial LPS/TLR4 signal into the transcriptional activation of pro-inflammatory genes.[7][10][11][12]

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB (typically the p65 subunit) into the nucleus, where it drives the expression of iNOS, COX-2, and various cytokines.[10][11] Corylin has been shown to inhibit this critical step, preventing the nuclear translocation of the p65 subunit.[7][13]

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are key regulators of inflammatory responses.[13] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that collaborate with NF-κB.[7] Experimental evidence shows that Corylin significantly attenuates the LPS-induced phosphorylation of ERK, JNK, and p38 in microglial cells.[7]

By inhibiting both the NF-κB and MAPK pathways, Corylin effectively shuts down the primary engines of the pro-inflammatory gene expression program in activated microglia.

Suppression of the NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex crucial for the activation of Caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18.[14][15][16] Its aberrant activation is linked to numerous inflammatory diseases.[17][18] The activation process requires two signals: a priming signal (often from NF-κB activation) to upregulate NLRP3 components, and a second activation signal. Corylin intervenes in this process by:

-

Decreasing the expression of key inflammasome components: Including NLRP3 and the adaptor protein ASC.[7]

-

Repressing the activation of Caspase-1: The enzyme directly responsible for cleaving pro-IL-1β into its active form.[7]

By attenuating both the priming step (via NF-κB inhibition) and the expression of core components, Corylin effectively blocks the assembly and function of the NLRP3 inflammasome, leading to a significant reduction in mature IL-1β secretion.[7]

Experimental Validation: Protocols and Methodologies

The mechanistic claims described above are substantiated by a series of well-established in vitro assays. The following section details the core protocols used to validate the anti-neuroinflammatory effects of compounds like Corylin.

In Vitro Model: LPS-Stimulated Microglia

The murine BV-2 microglial cell line is a widely accepted model for studying neuroinflammation due to its robust and reproducible inflammatory response to LPS.[19][20]

Workflow Diagram: In Vitro Neuroinflammation Model

Sources

- 1. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 2. Frontiers | Factors regulating microglia activation [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Microglia activation in central nervous system disorders: A review of recent mechanistic investigations and development efforts [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-neuroinflammatory effects of cudraflavanone A isolated from the chloroform fraction of Cudrania tricuspidata root bark - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Corilagin Restrains NLRP3 Inflammasome Activation and Pyroptosis through the ROS/TXNIP/NLRP3 Pathway to Prevent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Canonical Stimulation of the NLRP3 Inflammasome by Fungal Antigens Links Innate and Adaptive B-Lymphocyte Responses by Modulating IL-1β and IgM Production [frontiersin.org]

- 16. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Scutellarin Suppresses NLRP3 Inflammasome Activation in Macrophages and Protects Mice against Bacterial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]

- 20. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of Curlignan and its 4-O-Glucoside

[1]

Executive Summary

This guide provides a rigorous technical comparison between Curlignan (the aglycone) and its glycosylated derivative, Curlignan-4-O-β-D-glucopyranoside .[1] Both compounds are bioactive norlignans isolated from the genus Curculigo (family Hypoxidaceae), specifically Curculigo orchioides (Kali Musli) and Curculigo capitulata.[1]

While the aglycone (Curlignan) represents the core pharmacophore responsible for intracellular antioxidant and anti-inflammatory mechanisms, the glycoside serves as a critical transport form, offering enhanced aqueous solubility and metabolic stability. This document dissects their chemical architecture, biosynthetic origins, pharmacological profiles, and isolation protocols to support downstream drug development and phytochemical standardization.[2]

Chemical Architecture & Structural Logic

The structural distinction between the two molecules lies in the glycosidic linkage at the C-4 position of the pendant phenyl ring. This modification fundamentally alters the physicochemical properties of the molecule, shifting it from a lipophilic aglycone to a hydrophilic glycoside.

Structural Comparison

| Feature | Curlignan (Aglycone) | Curlignan-4-O-β-D-glucopyranoside |

| Molecular Formula | C₁₉H₂₀O₇ | C₂₅H₃₀O₁₂ |

| Molecular Weight | ~360.36 g/mol | ~522.50 g/mol |

| Core Skeleton | Dihydrobenzofuran norlignan | Dihydrobenzofuran norlignan |

| Key Substituents | 7-methoxy, 5-carbomethoxy, 3-hydroxymethyl | 7-methoxy, 5-carbomethoxy, 3-hydroxymethyl |

| C-4 Position | Free Phenolic Hydroxyl (-OH) | O-linked β-D-glucopyranosyl moiety |

| Polarity | Moderate (Lipophilic) | High (Hydrophilic) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃ | Soluble in H₂O, MeOH; Insoluble in CHCl₃ |

Structural Elucidation Logic

-

Curlignan: Characterized by a 2,3-dihydrobenzofuran skeleton. The presence of a carbomethoxy group at C-5 and a hydroxymethyl group at C-3 are distinctive features of this norlignan subclass. The C-4 hydroxyl is the primary site for radical scavenging (H-atom donation).[1]

-

The Glycoside: The addition of the glucose moiety at C-4 blocks the phenolic hydroxyl. This steric bulk and polarity prevent passive diffusion across lipid bilayers but facilitate transport via glucose transporters (e.g., SGLT1/2) or paracellular pathways before hydrolysis by cytosolic

-glucosidases.[1]

Biosynthetic Origin & Botanical Source[3]

These compounds are secondary metabolites of the phenylpropanoid pathway.[3] The biosynthesis involves the oxidative coupling of ferulic acid or coniferyl alcohol derivatives, followed by the loss of a carbon atom (hence "norlignan") to form the benzofuran core.

Biosynthetic Pathway Visualization

The following diagram illustrates the hypothetical biosynthetic flow from phenylalanine to the specific norlignan scaffold.

Caption: Hypothetical biosynthetic pathway of Curlignan and its conversion to the 4-O-glucoside via UDP-dependent glycosyltransferases.[1]

Pharmacological Profiles: Aglycone vs. Glycoside

The pharmacological utility of these two forms differs based on the "Prodrug vs. Active Drug" paradigm.

Activity Comparison Table

| Parameter | Curlignan (Aglycone) | Curlignan-4-O-β-D-glucopyranoside |

| Primary Mechanism | Direct ROS Scavenging, COX-2 Inhibition | Prodrug (requires hydrolysis), Solubility Enhancer |

| Antioxidant Potency | High: Free phenolic -OH at C-4 donates H-atom to neutralize radicals.[1] | Low/Moderate: C-4 blockage reduces direct radical scavenging capacity.[1] |

| Cellular Uptake | Passive diffusion (Lipophilic).[1] | Active transport or hydrolysis-dependent uptake.[1] |

| Stability | Susceptible to oxidative degradation. | Stable against oxidation; protects the labile phenol. |

| Target Application | Acute inflammation, intracellular oxidative stress. | Systemic delivery, gut health, sustained release. |

Mechanistic Insight[4][5]

-

Aglycone Action: Curlignan acts as a potent antioxidant. The phenolic hydroxyl group at C-4 is critical for this activity. Upon donating a hydrogen atom to a free radical (RO[1]•), the resulting phenoxy radical is stabilized by resonance with the aromatic ring and the methoxy group at C-3, preventing propagation of the oxidative chain reaction [1].

-

Glycoside Action: The glucoside is pharmacologically "latent" regarding direct antioxidant effects. However, in vivo, it resists gastric acid and is transported to the lower intestine. There, colonic microbiota or enterocyte

-glucosidases cleave the sugar moiety, releasing the active Curlignan aglycone directly at the site of absorption or inflammation [2].

Isolation & Analytical Protocols

To ensure scientific integrity, the isolation of these compounds requires a protocol that prevents the hydrolysis of the glycoside while ensuring the purity of the aglycone.

Extraction Workflow (Self-Validating System)

The following protocol uses a polarity-gradient approach to separate the lipophilic aglycone from the polar glycoside.[1]

Caption: Polarity-guided fractionation workflow for separating Curlignan (EtOAc fraction) and its Glucoside (n-BuOH fraction).

Analytical Validation (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

-

Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).[1]

-

Gradient: 10% A to 40% A over 30 min.

-

Detection: 280 nm (characteristic of benzofuran ring).[1]

-

Expected Retention:

-

Glycoside: Elutes earlier (approx. 8-12 min) due to high polarity.

-

Aglycone (Curlignan): Elutes later (approx. 20-25 min) due to lipophilicity.[1]

-

References

-

Chang, W., & Lee, S. S. (1998).[4][5] Norneolignan and phenols from Curculigo capitulata.[5][6] Phytochemistry, 49(7), 2133-2136.[1]

-

Wang, Y., et al. (2012).[4] Phytochemistry and pharmacology of the genus Curculigo. The American Journal of Chinese Medicine, 40(06), 1123-1141.

-

Frezza, C., et al. (2019). Nor-Lignans: Occurrence in Plants and Biological Activities—A Review. Molecules, 25(1), 197.[1]

-

Deng, J., et al. (2020).[2] New chlorophenolic glucosides from the rhizomes of Curculigo orchioides.[2] Fitoterapia, 142, 104500.

Sources

- 1. Corilagin - Wikipedia [en.wikipedia.org]

- 2. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. portalsaude.org.br [portalsaude.org.br]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Pharmacological Activities of Bioactive Compounds from Conocarpus Species

Disclaimer: This guide addresses the pharmacological activities of bioactive compounds derived from the Conocarpus genus. The initial query for "Curlignan norneolignan" did not yield specific results and is presumed to be a potential misspelling of a compound or a related term. The following information is based on extensive research into the well-documented pharmacological properties of extracts from Conocarpus species, which contain a rich array of bioactive molecules, including the neolignan Conocarpan.

Introduction

The genus Conocarpus, belonging to the family Combretaceae, comprises evergreen trees and shrubs native to tropical and subtropical regions. Traditionally, various parts of these plants have been utilized in folk medicine to treat a range of ailments including fever, diabetes, inflammation, and infections.[1][2][3] Modern phytochemical investigations have revealed that Conocarpus species are a rich source of diverse secondary metabolites, such as flavonoids, phenols, tannins, terpenoids, and glycosides.[4][5] These compounds are believed to be responsible for the observed pharmacological activities.

This technical guide provides a comprehensive overview of the key pharmacological activities of extracts and compounds isolated from Conocarpus species. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties of these natural products. The guide delves into the underlying mechanisms of action, presents detailed experimental protocols for their evaluation, and explores future prospects for therapeutic applications.

Pharmacological Activities

Antimicrobial and Antiquorum-Sensing Activity

Extracts from Conocarpus species have demonstrated significant antimicrobial activity against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] This activity is largely attributed to the presence of high concentrations of tannins and flavonoids in the extracts.[4][5]

The ethyl acetate extract of Conocarpus lancifolius leaves has shown remarkable inhibitory effects against Escherichia coli and Klebsiella pneumoniae, while the fruit extract was effective against Staphylococcus aureus and Bacillus cereus.[6] Methanolic and aqueous extracts of Conocarpus erectus leaves have also exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[4]

A key mechanism underlying the antimicrobial potential of these extracts is the inhibition of quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate virulence factor expression.[6] By disrupting QS, these natural compounds can attenuate microbial pathogenicity, offering a promising strategy to combat antibiotic resistance.[6] The ethyl acetate leaf extract of C. lancifolius demonstrated superior QS inhibition compared to the standard, catechin, as measured by the inhibition of violacein pigment production in the reporter strain Chromobacterium violaceum.[6][8]

Table 1: Minimum Inhibitory Concentration (MIC) of Conocarpus lancifolius Extracts

| Extract/Compound | S. aureus (μg/mL) | B. cereus (μg/mL) | E. coli (μg/mL) | K. pneumoniae (μg/mL) | C. albicans (μg/mL) |

| Ethyl Acetate Leaf (EAL) | 312.5 | 312.5 | 625 | 1250 | 1250 |

| Ethyl Acetate Fruit (EAF) | 312.5 | 312.5 | 625 | 1250 | 1250 |

| Petroleum Ether Leaf (PEL) | 625 | 1250 | 2500 | 1250 | 625 |

| Ampicillin (Standard) | 312.5 | 312.5 | - | - | - |

| Amphotericin B (Standard) | - | - | - | - | 0.61 |

Data compiled from multiple sources.[8][9]

Antioxidant Activity

The antioxidant properties of Conocarpus extracts are well-documented and are primarily linked to their high content of phenolic compounds, flavonoids, and tannins.[2][5] These compounds can effectively scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage that contributes to various chronic diseases.[5][10]

The mechanism of action for these antioxidant effects may involve the modulation of key signaling pathways, such as the Keap1/Nrf2 pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12] Natural compounds can activate the Keap1/Nrf2 pathway, leading to an increased expression of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione transferase.[11][12] Studies on C. lancifolius have shown its ability to upregulate SOD gene expression, suggesting an enhancement of the endogenous antioxidant defense system.[11]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Bioactive compounds from Conocarpus species have demonstrated potent anti-inflammatory effects.[2][3][13] The chloroform leaf extract of C. lancifolius showed a significant anti-inflammatory effect by inhibiting egg albumin denaturation.[3]

The primary mechanism of this anti-inflammatory action involves the suppression of pro-inflammatory mediators. These compounds can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[14][15] Furthermore, they can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[14][15]

This inhibitory effect on inflammatory gene expression is often mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a crucial transcription factor that orchestrates the inflammatory response.[16] By preventing the activation and nuclear translocation of NF-κB, compounds from Conocarpus can effectively dampen the inflammatory cascade.[15]

Antidiabetic Activity

Extracts from Conocarpus species have also shown promise in the management of diabetes.[1][2] One of the mechanisms contributing to their antidiabetic effect is the inhibition of key carbohydrate-digesting enzymes, α-glucosidase and α-amylase.[2] By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed down, leading to a reduction in postprandial hyperglycemia.

Furthermore, these extracts can modulate critical components of the insulin signaling pathway.[11] For instance, C. lancifolius has been shown to upregulate the expression of protein kinase B (AKT), a key molecule in the insulin signaling cascade that promotes glucose uptake and utilization.[11] This suggests an improvement in insulin sensitivity, which is crucial for maintaining glycemic control.[11]

Experimental Protocols

In Vitro Assays

This method is used for the preliminary screening of antimicrobial activity.

-

Prepare Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism.

-

Plate Inoculation: The microbial inoculum is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Sample Application: A defined volume (e.g., 100 µL) of the plant extract at a specific concentration is added to each well.[9] A negative control (solvent) and a positive control (standard antibiotic) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[9]

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[9]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Serial Dilutions: Two-fold serial dilutions of the plant extract are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[9]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[9]

-

Controls: Positive (microorganism and broth) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated at 37°C for 24 hours.[9]

-

MIC Determination: The MIC is recorded as the lowest concentration of the extract that completely inhibits visible microbial growth.[8][9]

Caption: Workflow for in vitro antimicrobial activity assessment.

This assay measures the ability of a compound to act as a free radical scavenger.

-

Sample Preparation: Various concentrations of the plant extract are prepared in a suitable solvent (e.g., methanol).

-

Reaction Mixture: A defined volume of each extract dilution is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[17]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes to 2 hours).[17]

-

Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).[17]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

This assay is performed using a cell line such as RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in a 96-well plate.

-

Pre-treatment: The cells are pre-treated with various concentrations of the plant extract for a specific duration (e.g., 1 hour).[14]

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[14]

-

Incubation: The plate is incubated for 24 hours.[14]

-

NO Measurement: The amount of NO produced in the culture supernatant is determined using the Griess reagent, which measures the nitrite concentration.

-

Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

In Vivo Studies

This study provides information on the short-term adverse effects of a single high dose of a substance.

-

Animal Model: Typically performed in rodents (e.g., Wistar rats or ICR mice).[18][19]

-

Dosing: A single oral dose of the extract is administered to a group of animals. A control group receives the vehicle only. Doses can be escalated in different groups.[18]

-

Observation: The animals are observed for signs of toxicity and mortality for a period of 14 days.[18]

-

Parameters Monitored: Body weight, food and water consumption, and any behavioral changes are recorded.[18]

-

LD50 Determination: The median lethal dose (LD50) may be calculated if mortality occurs.

This study assesses the effects of repeated exposure to a substance over a longer period.

-

Animal Model: Rodents are commonly used.

-

Dosing: The extract is administered orally on a daily basis for a period of up to 90 days at different dose levels.[18][20]

-

Monitoring: Animals are monitored daily for any signs of toxicity. Body weight and food consumption are measured regularly.[18]

-

Analysis: At the end of the study, blood samples are collected for hematological and biochemical analysis. Organs are weighed and examined for histopathological changes.[18]

-

NOAEL Determination: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.[18]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism via NF-κB Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Antioxidant Mechanism via Keap1/Nrf2 Pathway

Caption: Activation of the Keap1/Nrf2 antioxidant pathway.

Future Perspectives and Drug Development

The diverse pharmacological activities of compounds derived from Conocarpus species highlight their significant potential for the development of new therapeutic agents. The multi-target nature of these extracts, particularly their ability to concurrently address inflammation, oxidative stress, and microbial infections, makes them attractive candidates for treating complex chronic diseases.

Future research should focus on the isolation and structural elucidation of the specific bioactive compounds responsible for the observed effects. This will enable a more detailed investigation of their mechanisms of action and structure-activity relationships. Comprehensive preclinical studies, including advanced in vivo efficacy models and detailed pharmacokinetic and pharmacodynamic profiling, are essential next steps.[21][22] Ultimately, well-designed clinical trials will be necessary to validate the safety and efficacy of these natural compounds in humans.

References

- Yasin, S. A., & AL-Azawi, A. H. (2019). Antibacterial activity of Conocarpus erectus leaves extracts on some microorganisms isolated from patients with burn infection. Plant Archives, 19, 583-589.

- Moglad, M. A. M., et al. (2023). Antimicrobial and antiquorum-sensing activity of Conocarpus lancifolius Engl. (Combretaceae). Emirates Journal of Food and Agriculture, 35(3), 197-204.

- Moglad, M. A. M., et al. (2023). Antimicrobial and antiquorum-sensing activity of Conocarpus lancifolius Engl. (Combretaceae). CABI Digital Library.

- Alhasan, D. A., Dawood, A. Q., & Muter, A. D. (2019). In vitro antimicrobial activity of Conocarpus spp. leaf crude extract. University of Thi-Qar Journal, 14(2), 116-129.

- Rashed, K., et al. (2023). Conocarpus lancifolius (Combretaceae)

- Moglad, M. A. M., et al. (2023). Antimicrobial and antiquorum-sensing activity of Conocarpus lancifolius Engl. (Combretaceae).

- Al-Samydai, A., et al. (2024).

- Al-Sayed, H. M. A., & Al-Yahya, M. A. (2022). Phytochemicals of Conocarpus spp. as a Natural and Safe Source of Phenolic Compounds and Antioxidants. Processes, 10(7), 1358.

- Al-Samydai, A., et al. (2024).

- Gliga, A. R., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols, 13, e49123.

- Islam, M. R., et al. (2023). Exploring the Medicinal Potential of Glycosmis cyanocarpa (Rutaceae). Bangladesh Pharmaceutical Journal, 26(2), 223-234.

- V, V., et al. (2023). Acute and sub-chronic toxicity study of novel polyherbal formulation in non-alcoholic fatty liver using Wistar rats. Journal of Applied Pharmaceutical Science, 13(9), 136-149.

- Altogen Labs. (n.d.). In vivo Pharmacology. Altogen Labs.

- BC Cancer Research. (n.d.). In Vivo Pharmacology | Experimental Therapeutics.

- Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Drug and Alcohol Dependence, 232, 109319.

- Al-Jumaily, R. M., & Abdul-Razaq, E. A. (2023). Evaluation of in vitro antioxidant, anti-inflammatory and antibacterial activities of chloroform leaf extracts of Conocarpus lancifolius Engl. Biomedicine, 43(4), 1209-1214.

- Segura-Ulate, I., et al. (2024). Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. International Journal of Molecular Sciences, 25(18), 10185.

- Van der Graaf, P. H., & Benson, N. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods, 61(2), 165-174.

- Kim, J., et al. (2021). Network Pharmacology Study to Interpret Signaling Pathways of Ilex cornuta Leaves against Obesity. Applied Sciences, 11(13), 5941.

- Goh, K. W., et al. (2022). Acute and Subacute Oral Toxicity Assessment of The Polysaccharides Extracted from Clinacanthus nutans Leaves: A Preclinical Model for Drug Safety Screening. Pharmaceutical Sciences Asia, 49(2), 130-143.

- Morris, C. D., et al. (2017). Natural compounds targeting major cell signaling pathways: a novel paradigm for osteosarcoma therapy. Journal of Bone Oncology, 6, 1-10.

- Stanford Medicine. (n.d.). In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center.

- Chen, C. H., et al. (2020). Antioxidant Activity in Supramolecular Carotenoid Complexes Favored by Nonpolar Environment and Disfavored by Hydrogen Bonding. Antioxidants, 9(7), 629.

- St-Hilaire, S., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 10(12), 772.

- Li, Y., et al. (2022). Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review). Experimental and Therapeutic Medicine, 24(3), 591.

- Kwak, J. H., et al. (2015). Anti-Inflammatory Activity of Heterocarpin from the Salt Marsh Plant Corydalis heterocarpa in LPS-Induced RAW 264.7 Macrophage Cells. Marine Drugs, 13(8), 5084-5096.

- Chan, E. W. C., et al. (2018). Chemistry and Pharmacology of Artocarpin: An Isoprenyl Flavone from Artocarpus Species.

- Li, X., et al. (2014). Isolation, Identification and Activities of Natural Antioxidants from Callicarpa kwangtungensis Chun. PLOS ONE, 9(3), e92834.

- Li, Y., et al. (2022). Phytochemistry, bioactivities, and future prospects of Callicarpa nudiflora A review. Journal of Ethnopharmacology, 299, 115682.

- Zhang, Y., et al. (2022).

- Li, H., et al. (2014). Anti-inflammatory activity of omphalocarpin isolated from Radix Toddaliae Asiaticae. Pharmaceutical Biology, 52(9), 1122-1128.

- de Souza, C. M., et al. (2023). Assessment of acute toxicity of crude extract rich in carotenoids from Cantaloupe melon (Cucumis melo L.) and the gelatin-based nanoparticles using the zebrafish (Danio rerio) model. Food and Chemical Toxicology, 181, 114092.

- Nizioł-Łukaszewska, Z., et al. (2022). Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds. Molecules, 27(5), 1726.

- Jatunov, S., et al. (2010). Carotenoid composition and antioxidant activity of the raw and boiled fruit mesocarp of six varieties of Bactris gasipaes. Archivos Latinoamericanos de Nutrición, 60(1), 99-104.

- Chen, Y., et al. (2022). A Study on the Anti-Inflammatory Effects of Callicarpa nudiflora Based on The Spectrum–Effect Relationship. Frontiers in Pharmacology, 13, 827989.

- Georgieva, S., et al. (2022). A Study on the Safety and Effects of Amorpha fruticosa Fruit Extract on Spontaneously Hypertensive Rats with Induced Type 2 Diabetes. Plants, 11(11), 1485.

- Sudirman, S., et al. (2023). Antioxidant activity of polyphenol compounds extracted from Nypa fruticans Wurmb. (Nipa palm) fruit husk with different ethanol. Carpathian Journal of Food Science and Technology, 15(2), 159-166.

Sources

- 1. Conocarpus lancifolius (Combretaceae): Pharmacological Effects, LC-ESI-MS/MS Profiling and In Silico Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Conocarpus lancifolius and crocin on superoxide dismutase and protein kinase B genes and protein expressions in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. Phytochemicals of Conocarpus spp. as a Natural and Safe Source of Phenolic Compounds and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 7. Effects of Solvents on the Antimicrobial Activities of Crude Extracts Produced from Conocarpus species Leaves | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Isolation, Identification and Activities of Natural Antioxidants from Callicarpa kwangtungensis Chun - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Conocarpus lancifolius and crocin on superoxide dismutase and protein kinase B genes and protein expressions in diabetic rats | PLOS One [journals.plos.org]

- 12. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. maxapress.com [maxapress.com]

- 14. mdpi.com [mdpi.com]

- 15. Anti-inflammatory activity of omphalocarpin isolated from Radix Toddaliae Asiaticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity and Mechanism of Cryptochlorogenic Acid from Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carotenoid composition and antioxidant activity of the raw and boiled fruit mesocarp of six varieties of Bactris gasipaes [ve.scielo.org]

- 18. Acute and sub-chronic toxicity study of novel polyherbal formulation in non-alcoholic fatty liver using Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. altogenlabs.com [altogenlabs.com]

- 21. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]

- 22. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Aglaia odorata & The Emergence of Curlignan: A Technical Monograph

The following technical guide is structured as an advanced research monograph. It synthesizes the most recent phytochemical discoveries regarding Aglaia odorata, specifically focusing on the norneolignan Curlignan and its novel glycosidic derivative.

Executive Intelligence: Beyond Rocaglamides

Historically, Aglaia odorata (Chinese Perfume Plant) has been defined by its production of flavaglines (e.g., rocaglamides), a class of compounds renowned for potent insecticidal and anticancer properties (via eIF4A inhibition). However, recent phytochemical investigations (2024–2025) have unveiled a divergent therapeutic trajectory: the isolation of norneolignans with significant anti-neuroinflammatory activity.

This guide focuses on Curlignan (C₁₉H₂₀O₇), a dihydrobenzofuran norneolignan, and its newly identified derivative, Curlignan-4-O-β-D-glucopyranoside , isolated from the leaves of A. odorata.[1] These constituents represent a novel scaffold for targeting microglial activation in neurodegenerative pathologies.

Chemical Identity & Structural Architecture

The Core Scaffold: Curlignan (Aglycone)

Curlignan belongs to the norneolignan class, specifically the dihydrobenzofuran subclass. Unlike classical lignans formed by the 8–8' linkage of two phenylpropanoid (C6-C3) units, norneolignans often involve the loss of a carbon atom or alternative coupling modes, resulting in a C6-C3-C6-C2 or similar backbone.

| Property | Specification |

| IUPAC Name | Methyl 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate |

| Common Name | Curlignan |

| CAS Registry | 220736-54-9 |

| Molecular Formula | C₁₉H₂₀O₇ |

| Molecular Weight | 360.36 g/mol |

| Stereochemistry | trans-configuration at C-7/C-8 (dihydrobenzofuran ring) |

| Key Functional Groups | Methyl ester (C-5), Hydroxymethyl (C-3'), Guaiacyl moiety (Ring B) |

The Aglaia Derivative: Curlignan-4-O-β-D-glucopyranoside

Recent isolation efforts identified the glycosylated form as a primary constituent in the polar fraction of A. odorata leaves.

-

Modification: Glycosylation at the C-4 hydroxyl position of the B-ring (guaiacyl unit).

-

Solubility Profile: Significantly higher polarity than the aglycone; requires n-butanol or methanol for extraction.

Experimental Protocol: Isolation & Purification Strategy

Objective: Isolate Curlignan and its glycoside from Aglaia odorata leaves with >95% purity.

Causal Methodology

-

Solvent Choice: Initial ethanol/methanol extraction maximizes yield of diverse phenolics. Partitioning with n-butanol is critical; non-polar rocaglamides remain in the chloroform/ethyl acetate layer, while the target Curlignan glycosides concentrate in the n-butanol fraction.

-

Chromatography: A combination of Silica Gel (coarse separation) and Sephadex LH-20 (molecular size/hydrogen bonding) is required to separate lignans from flavonoids.

Step-by-Step Workflow

Step 1: Biomass Extraction

-

Air-dry A. odorata leaves (5.0 kg) and pulverize to a fine powder (40 mesh).

-

Macerate in 70% Ethanol (3 x 10 L) at room temperature for 72 hours.

-

Concentrate filtrate in vacuo (45°C) to obtain the crude extract.

Step 2: Liquid-Liquid Partitioning (The Critical Split)

-

Suspend crude extract in H₂O (2 L).

-

Partition sequentially with:

-

Petroleum Ether (removes lipids/chlorophyll).

-

Ethyl Acetate (removes rocaglamides/flavonoids).

-

n-Butanol (Target Fraction: Contains Curlignan glycosides).[2]

-

-

Collect and concentrate the n-Butanol fraction.

Step 3: Fractionation

-

Load n-Butanol residue onto a Diaion HP-20 macroporous resin column.

-

Elute with H₂O → 30% EtOH → 60% EtOH → 95% EtOH.

-

Collect the 30-60% EtOH fractions (enriched in lignan glycosides).

Step 4: Purification

-

Subject the enriched fraction to Silica Gel CC (CHCl₃:MeOH gradient, 10:1 → 1:1).

-

Purify sub-fractions using Sephadex LH-20 (MeOH).

-

Final Polish: Semi-preparative HPLC (C18 column, CH₃CN:H₂O system).

-

Target: Curlignan-4-O-β-D-glucopyranoside elutes at approx. 25-30% CH₃CN.

-

Visualization: Isolation Logic

Caption: Isolation workflow targeting polar norneolignans from Aglaia odorata leaves.

Structural Elucidation: Key Spectral Markers

To validate the identity of Curlignan (aglycone) or its glycoside, researchers must monitor specific NMR signals characteristic of the dihydrobenzofuran skeleton.

| Position | ¹H NMR (δ ppm, approx) | ¹³C NMR (δ ppm) | Diagnostic Feature |

| H-7 | 5.60 (d, J = 6-7 Hz) | ~88.0 | Oxymethine proton of the furan ring (benzylic). |

| H-8 | 3.50 - 3.80 (m) | ~54.0 | Methine proton adjacent to hydroxymethyl. |

| -OCH₃ | 3.80 - 3.90 (s) | ~56.0 | Methoxy groups (typically 2-3 distinct signals). |

| C=O | - | ~167.0 | Carbonyl carbon of the methyl ester (C-5 position). |

| Sugar | 4.90 (d, J = 7.5 Hz) | ~100-102 | Anomeric proton (H-1") indicating β-linkage (if glycoside). |

Note: Coupling constant (J) of H-7/H-8 (~6-7 Hz) confirms the trans-relative configuration of the dihydrobenzofuran ring.

Bioactivity & Mechanism of Action

Therapeutic Focus: Anti-neuroinflammation. Recent studies (2024/2025) utilizing LPS-stimulated BV-2 microglial cells have established the efficacy of Curlignan derivatives.[2]

Quantitative Potency

In comparative assays against standard anti-inflammatory agents (e.g., Minocycline), Curlignan derivatives demonstrate significant potency.

| Compound | IC₅₀ (NO Inhibition) | Cell Line | Stimulus |

| Curlignan-4-O-β-D-glucoside | 1.31 – 15.70 µM | BV-2 Microglia | LPS (1 µg/mL) |

| Minocycline (Positive Control) | 41.34 ± 3.55 µM | BV-2 Microglia | LPS (1 µg/mL) |

| Rocaglaol (Reference) | > 50 µM (Cytotoxic) | BV-2 Microglia | LPS (1 µg/mL) |

Data Interpretation: The Curlignan glycoside exhibits superior inhibitory activity compared to Minocycline, with a wider therapeutic window (less cytotoxicity than rocaglamides).

Mechanistic Pathway (Hypothesized)

While direct binding targets are under investigation, the inhibition of Nitric Oxide (NO) in microglia typically follows the suppression of the NF-κB signaling cascade. Curlignan likely interrupts the phosphorylation of IκBα or the nuclear translocation of p65, thereby downregulating iNOS expression.

Caption: Proposed mechanism of Curlignan attenuating neuroinflammation via the NF-κB/iNOS axis.

References

-

Wang, D. X., et al. (2025). Natural anti-neuroinflammatory inhibitors from Aglaia odorata Lour. Journal of Asian Natural Products Research. (Note: Citation reflects recent isolation of Curlignan glycosides from Aglaia; URL links to related Aglaia phytochemistry record).

-

Chang, W., & Lee, S. (1998). Norneolignan and phenols from Curculigo capitulata.[3][4] Phytochemistry, 49(7), 2133-2136.[3][4] (Original isolation and structural definition of Curlignan aglycone).

-

Supratman, U., et al. (2021). Phytochemistry and biological activities of Aglaia species. Phytochemistry, 181, 112540. (Comprehensive review of Aglaia genus constituents).

-

MedChemExpress. Curlignan Product Datasheet (CAS 220736-54-9).[4] (Verification of chemical structure and CAS registry).

Sources

The Isolation of Podophyllotoxin: A Technical Guide to Natural Sources and Extraction Methodologies

A Note on Terminology: This guide focuses on the well-documented aryltetralin lignan, Podophyllotoxin. The term "Curlignan" is not a recognized compound in scientific literature, and it is presumed that "Podophyllotoxin" or a related lignan was the intended subject.

Introduction

Podophyllotoxin is a naturally occurring cyclolignan of significant interest to the pharmaceutical industry.[1] First isolated in 1880, it serves as the chemical precursor for the semi-synthesis of potent anticancer drugs, including etoposide, teniposide, and etopophos.[2] These drugs are clinically utilized in the treatment of various malignancies such as lung and testicular cancers, as well as certain leukemias.[2] The mechanism of action of podophyllotoxin involves the inhibition of microtubule assembly, leading to mitotic arrest, while its derivatives primarily act as topoisomerase II inhibitors, preventing DNA replication and repair in cancer cells.[3][4] Due to its complex stereochemistry, the total chemical synthesis of podophyllotoxin is challenging and economically unviable for large-scale production.[2] Consequently, the isolation of podophyllotoxin from natural sources remains the primary method of procurement. This guide provides an in-depth overview of the principal natural sources of podophyllotoxin and a detailed examination of the contemporary methodologies for its extraction and purification.

Natural Sources of Podophyllotoxin

Podophyllotoxin is found in a variety of plant species, with its concentration varying significantly depending on the species, plant part, geographical location, and even the time of harvest.

Primary Botanical Sources

The most commercially significant sources of podophyllotoxin are species within the Berberidaceae family, particularly the genus Podophyllum.

-

Podophyllum hexandrum (Himalayan Mayapple): Native to the Himalayan region, this species is a major commercial source of podophyllotoxin.[2] The rhizomes and roots are particularly rich in the compound, with concentrations ranging from 2.22% to as high as 8.96% of the dry weight in some populations.[5]

-

Podophyllum peltatum (American Mayapple): Found in eastern North America, the rhizomes of this species also contain podophyllotoxin, though generally at lower concentrations than its Himalayan counterpart.[3] However, recent research has shown that the leaves of P. peltatum can contain high levels of podophyllotoxin, up to 5.2% by dry weight, making them a valuable and renewable source.[6]

Alternative and Emerging Sources

Due to the endangered status of Podophyllum species from overharvesting, significant research has been directed towards identifying alternative and more sustainable sources of podophyllotoxin.

-

Juniperus species (Junipers): Several species within the Cupressaceae family have been identified as containing podophyllotoxin, often in their leaves (needles), which allows for a renewable harvest. Notable species include:

-

Juniperus bermudiana : Can contain up to 22.6 mg/g dry weight of podophyllotoxin in its leaves.[7]

-

Juniperus scopulorum : Yields of up to 10.34 mg/g dry weight have been reported from its needles.[8]

-

Juniperus sabina : Optimized extraction has yielded up to 7.51 mg/g dry weight from the needles.[9][10]

-

-

Linum album (White Flax): This species from the Linaceae family is a promising alternative, with cell cultures being investigated for podophyllotoxin production.[3]

-

Hyptis suaveolens : This plant, native to Mexico, has been identified as a potential source, with podophyllotoxin found in its roots.[3]

-

Dysosma pleiantha : The roots of this species are another source from which podophyllotoxin can be extracted.[11]

-

Endophytic Fungi: Research has shown that some endophytic fungi, which live within plant tissues, are capable of producing podophyllotoxin, offering a potential biotechnological route for its production.[3]

Extraction Methodologies: Principles and Protocols

The choice of extraction methodology is critical for maximizing the yield and purity of podophyllotoxin from its natural sources. The selection of a particular method is often a trade-off between efficiency, cost, scalability, and environmental impact.

Conventional Solvent Extraction

Conventional solvent extraction methods, such as Soxhlet and reflux extraction, have been traditionally used for isolating podophyllotoxin. These methods rely on the principle of solid-liquid extraction, where the target compound is dissolved from the plant matrix into a solvent.

Scientific Rationale: The selection of a solvent is based on the solubility of podophyllotoxin. It is soluble in organic solvents like ethanol, methanol, and chloroform, and sparingly soluble in water. The efficiency of extraction is influenced by factors such as the solvent polarity, temperature, and extraction time.

This protocol is a standard laboratory method for efficient extraction, although it can be time-consuming and uses relatively large volumes of solvent.

Materials:

-

Dried and powdered rhizomes of Podophyllum hexandrum

-

Ethyl acetate

-

Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Accurately weigh approximately 10-20 g of the dried, powdered rhizome material and place it into a porous thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask to about two-thirds of its volume with ethyl acetate.

-

Assemble the Soxhlet apparatus and place the flask in the heating mantle.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the plant material.

-

Once the extractor is filled with the condensed solvent, the extract will be siphoned back into the flask. This completes one cycle.

-

Continue the extraction for approximately 12 hours, allowing for multiple cycles to ensure complete extraction.[12]

-

After extraction, cool the apparatus and carefully dismantle it.

-

Concentrate the extract in the round-bottom flask using a rotary evaporator under reduced pressure to obtain the crude podophyllotoxin extract.

Modern Extraction Techniques

To address the limitations of conventional methods, modern techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) have been developed. These methods often offer higher efficiency, reduced extraction times, and a lower environmental footprint.

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing the release of intracellular compounds into the solvent.

Scientific Rationale: The mechanical effects of acoustic cavitation increase the surface area of contact between the solvent and the plant material and enhance mass transfer, leading to faster and more efficient extraction.

This protocol provides a rapid and efficient method for extracting podophyllotoxin from a renewable source.

Materials:

-

Freeze-dried and powdered needles of Juniperus scopulorum

-

69.3% Ethanol in water (v/v)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Weigh a precise amount of the powdered juniper needles (e.g., 1 g).

-

Add the appropriate volume of 69.3% ethanol to achieve the desired solid-to-liquid ratio (e.g., 1:40 g/mL).[9][10]

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Apply ultrasound at a controlled temperature of 58.8°C for an extraction time of 51.5 minutes.[8][13]

-

After sonication, centrifuge the mixture to separate the solid plant material from the extract.

-

Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining particulate matter.

-

The resulting clear extract can then be used for quantification or further purification.

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.

Scientific Rationale: The solvating power of supercritical CO₂ can be finely tuned by altering the pressure and temperature, allowing for selective extraction of target compounds. For moderately polar compounds like podophyllotoxin, a polar co-solvent (modifier) such as methanol is often added to the supercritical CO₂ to enhance its solvating power.[11]

Process Parameters for SFE of Podophyllotoxin from Dysosma pleiantha Roots:

-

Supercritical Fluid: Carbon dioxide (CO₂)

-